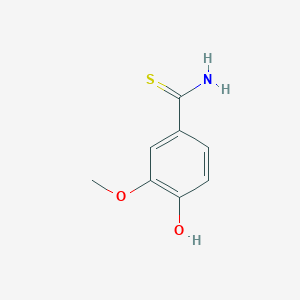
4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid is an organic compound that features a benzoic acid core with a cyclopropylamino and oxoethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the oxoethoxy group through an etherification reaction. The cyclopropylamino group is then introduced via an amination reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The oxoethoxy group may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid: shares structural similarities with other benzoic acid derivatives, such as 4-aminobenzoic acid and 4-hydroxybenzoic acid.
Cyclopropylamino derivatives: Compounds like cyclopropylamine and cyclopropylcarboxylic acid exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopropylamino and oxoethoxy groups allows for versatile interactions with various targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
4-[2-(cyclopropylamino)-2-oxoethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(13-9-3-4-9)7-17-10-5-1-8(2-6-10)12(15)16/h1-2,5-6,9H,3-4,7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIFEKCVRQKJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Fluorobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B7806938.png)






![Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl]](/img/structure/B7806971.png)
![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B7807004.png)
![3-Hydroxy-2-[[2-(4-methoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7807012.png)
![3-amino-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B7807018.png)
![3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7807036.png)
